1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-ethoxyphenyl substituent at the 4-position. The Boc group is widely employed to protect amines during multi-step syntheses, ensuring selective reactivity . The 2-ethoxyphenyl group introduces steric and electronic effects, influencing molecular interactions and solubility.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-23-15-9-7-6-8-12(15)13-10-19(11-14(13)16(20)21)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAUQKRACBJQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl moiety, which may influence its interactions with biological targets.
- Molecular Formula : C17H23NO5
- Molecular Weight : 321.37 g/mol
- CAS Number : 2382599-17-7
Biological Activity
The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor and its role in drug development.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly those involved in neurodegenerative diseases. For instance, derivatives of pyrrolidine compounds have been shown to inhibit the β-secretase enzyme (BACE-1), which plays a crucial role in the production of amyloid-beta peptides associated with Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating a strong interaction with the enzyme's active site .
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The compound’s structure allows it to fit into the active sites of target enzymes, modulating their activity.
- Structural Interaction : The ethoxyphenyl group may enhance hydrophobic interactions with the enzyme, improving binding strength and selectivity.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
- Inhibition Studies : A study demonstrated that similar pyrrolidine derivatives could inhibit BACE-1 with significant potency, suggesting that structural modifications can lead to enhanced biological activity .
- Pharmacokinetics : Research on related compounds indicates favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for drug development .
- Synthesis and Derivatives : The synthesis of this compound often involves starting materials like 2-ethoxybenzaldehyde and pyrrolidine derivatives. Variations in synthesis can lead to different biological activities, underscoring the importance of structural diversity in drug design .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structural features allow for the formation of complex organic molecules through various reactions, including:
- Cyclization Reactions : The pyrrolidine ring can be synthesized from amino acid derivatives.
- Substitution Reactions : The introduction of the ethoxyphenyl group enhances the compound's reactivity.
Table 1: Synthetic Routes for 1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amino acid derivatives |
| 2 | Substitution | Ethoxyphenyl halides |
| 3 | Protection | Di-tert-butyl dicarbonate (Boc2O) |
Biological Activities
Research indicates that this compound exhibits potential biological activities, making it a candidate for further exploration in drug development. Some of its notable biological applications include:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, which may lead to therapeutic applications.
- Receptor Binding : The compound's structure allows it to bind to various biological receptors, which could be beneficial in treating neurological disorders.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been studied for their potential effects on:
- Neurological Disorders : Compounds derived from this structure are being investigated for their efficacy in treating conditions such as depression and anxiety.
Material Science
The compound is also explored in material science for developing new materials and catalysts. Its structural properties lend themselves to applications in creating advanced materials with specific functionalities.
Case Study 1: Enzyme Inhibition
A study conducted by researchers at a pharmaceutical company evaluated the enzyme inhibition properties of a derivative of this compound. The findings indicated significant inhibition of target enzymes involved in metabolic pathways related to obesity.
Case Study 2: Receptor Binding Assays
In another study, receptor binding assays were performed using the compound to assess its affinity for serotonin receptors. Results showed promising binding affinity, suggesting potential use in developing antidepressant therapies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine/Piperidine Derivatives
Key Observations:
Core Structure :
- Pyrrolidine (5-membered ring) derivatives (e.g., target compound) exhibit greater ring strain and conformational rigidity compared to piperidine (6-membered) analogs like (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid . Dihydropyridine derivatives (e.g., ) introduce partial unsaturation, altering electronic properties .
Substituent Effects: The 2-ethoxyphenyl group in the target compound provides moderate steric hindrance and electron-donating effects via the ethoxy group.
Functional Groups :
- Carboxylic acid groups (target compound, ) increase hydrophilicity and metal-binding capacity compared to esters () or ureido groups (). The Boc group is conserved in most analogs except , which uses a methyl group for N-protection .
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
- Spectroscopy : highlights FTIR peaks for N-H (3358 cm⁻¹), carbonyl (1675 cm⁻¹), and C-F (1546 cm⁻¹) stretches, which are absent in the target compound. The target compound’s Boc group would show C=O stretches near 1680–1700 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak for (m/z 466) aligns with its higher molecular weight due to the trifluoromethyl and ureido groups .
Table 3: Hazard Comparison
- The target compound’s Boc and carboxylic acid groups likely reduce volatility compared to ester-containing analogs (), which are noted as lachrymators . Piperidine derivatives () share similar irritancy risks due to their structural similarity .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through:
- Construction of the pyrrolidine ring with stereocontrol
- Introduction of the 2-ethoxyphenyl substituent at the 4-position
- Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group
- Installation or retention of the carboxylic acid at the 3-position
These steps often involve catalytic addition reactions, cyclization, functional group transformations, and protecting group manipulations.
Detailed Preparation Methods
Arylic 1,4-Addition to Enantiopure Enone Intermediates
A key step in the synthesis is the stereoselective 1,4-addition of an aryl nucleophile to an enantiopure enone intermediate to install the 2-ethoxyphenyl group at the 4-position of the pyrrolidine ring.
Copper-catalyzed 1,4-addition : Arylic cuprates derived from 2-ethoxyphenyl precursors add to enantiopure enones, yielding a single diastereomeric adduct in high yield (~84%).
Rhodium(I)-catalyzed 1,4-addition : Alternatively, rhodium catalysis with boronic esters derived from 2-ethoxyphenyl groups allows similar additions with good stereoselectivity and yields.
This step is crucial for regio- and stereochemical control in the molecule.
Lactam Reduction and Deprotection
Following the 1,4-addition, reduction of the lactam intermediate is performed:
Borane in tetrahydrofuran (THF) is employed to reduce the lactam to the corresponding amine intermediate.
Subsequent removal of silyl protecting groups (if present) yields diol intermediates, which can be further oxidized or transformed as needed.
Oxidation to Diacid and Boc Protection
Oxidation of diols to diacids is achieved using ruthenium chloride (RuCl3) catalysis.
The nitrogen protecting group, typically Boc, is introduced or retained through standard carbamate formation methods, protecting the pyrrolidine nitrogen during subsequent transformations.
Removal of the Boc group can be carried out using trifluoroacetic acid (TFA) under controlled conditions (0°C to reflux) for at least one hour to ensure complete deprotection.
Cyclization to Form Pyrrolidine Ring
The cyclization of pent-2-enamide intermediates to pyrrolidine-3-carbamides is catalyzed by acids such as TFA in solvents like dichloromethane, toluene, ethyl acetate, or tetrahydrofuran.
Cyclization temperatures range from -30°C to reflux, typically requiring at least one hour for completion.
Suitable amine compounds, including N-protected methoxy-N-alkylsilyl methylmethaneamines, facilitate the cyclization step.
Solvent and Reaction Conditions
| Step | Solvent Examples | Temperature Range | Notes |
|---|---|---|---|
| 1,4-Addition | THF, 1,4-dioxane, toluene | 0°C to reflux | Catalyzed by Cu or Rh complexes |
| Lactam Reduction | THF | Ambient to reflux | Borane reagent used |
| Cyclization | Dichloromethane, toluene, ethyl acetate, THF | -30°C to reflux | Acid catalyst (TFA) employed |
| Boc Deprotection | Dichloromethane, TFA | 0°C to reflux | Reaction time ≥ 1 hour |
| Hydrolysis | Aqueous acid or base | Ambient to reflux | Converts carbamide to carboxylic acid |
Purification Techniques
- Recrystallization from suitable solvents
- Chromatography (silica gel or reverse phase)
- Acid-base extraction to separate acidic and basic impurities
These methods ensure high purity of the final compound, critical for research and pharmaceutical applications.
Comparative Analysis of Preparation Routes
| Feature | Copper-Catalyzed Route | Rhodium-Catalyzed Route | Notes |
|---|---|---|---|
| Catalysts | Copper cuprates | Rhodium(I) complexes | Both provide stereoselectivity |
| Starting Arylic Species | Arylic cuprates | Boronic esters | Boronic esters require additional steps |
| Yield of 1,4-Addition | ~84% | Comparable yields | High diastereoselectivity in both |
| Reaction Conditions | Mild to moderate temperatures | Mild to moderate temperatures | Choice may depend on substrate availability |
| Subsequent Steps Compatibility | Compatible with lactam reduction and Boc protection | Same | Both routes converge after addition step |
Research Findings and Notes
The stereoselective 1,4-addition is a pivotal step controlling the stereochemistry of the final product, impacting biological activity.
The Boc group serves as a robust protecting group for the pyrrolidine nitrogen, stable under many reaction conditions but removable under acidic conditions.
The ethoxyphenyl substituent is introduced early or late depending on the synthetic route, but its presence is critical for the compound’s intended pharmaceutical or research application.
The described processes are similar to those used for intermediates in the synthesis of drugs such as Upadacitinib, indicating the industrial relevance of these methods.
Summary Table of Key Synthetic Steps
| Step No. | Reaction | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 1,4-Addition | Arylic cuprate or boronic ester + Cu or Rh catalyst | 0°C to reflux, THF or similar solvent | Stereoselective addition of 2-ethoxyphenyl group |
| 2 | Lactam reduction | Borane in THF | Ambient to reflux | Reduction to amine intermediate |
| 3 | Deprotection of silyl groups | Acid or fluoride sources | Ambient | Diol intermediate formation |
| 4 | Oxidation to diacid | RuCl3 catalyst | Ambient to reflux | Formation of carboxylic acid groups |
| 5 | Boc protection or retention | Boc anhydride or TFA for deprotection | Ambient to reflux | Nitrogen protection/deprotection |
| 6 | Cyclization to pyrrolidine | Acid catalyst (TFA) + amine compounds | -30°C to reflux | Pyrrolidine ring formation |
| 7 | Hydrolysis to carboxylic acid | Acid or base hydrolysis | Ambient to reflux | Final carboxylic acid installation |
Q & A
Basic: What are the recommended synthetic strategies for preparing 1-(tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step routes, including:
- Condensation and Cyclization : A common approach for pyrrolidine derivatives involves condensation of substituted aldehydes (e.g., 2-ethoxyphenyl precursors) with amino acids or amines, followed by cyclization. Catalysts such as palladium or copper are often used to facilitate coupling reactions .
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen. This step is critical for preventing unwanted side reactions during subsequent functionalization .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for high-yield cyclization and coupling steps .
Basic: How should researchers purify and characterize this compound to ensure structural fidelity?
Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Characterization :
- NMR Spectroscopy : Confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and Boc-group integrity .
- HPLC/MS : Verify purity (>95%) and molecular weight consistency .
- X-ray Crystallography : Resolve absolute configuration for chiral centers, particularly if the compound is a precursor for asymmetric catalysis .
Advanced: What challenges arise in controlling stereochemistry during synthesis, and how can they be mitigated?
Answer:
- Chiral Center Formation : The 2-ethoxyphenyl and carboxylic acid substituents introduce steric hindrance, leading to potential racemization. Use chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) to direct stereochemistry .
- Boc Group Stability : Under acidic conditions, the Boc group may hydrolyze prematurely. Monitor pH during deprotection and use mild reagents like trifluoroacetic acid (TFA) in dichloromethane .
- Stereochemical Validation : Cross-validate NMR data with computational models (DFT calculations) to resolve ambiguities in diastereomer assignments .
Advanced: How does the 2-ethoxyphenyl substituent influence regioselectivity in subsequent reactions?
Answer:
- Electronic Effects : The ethoxy group is electron-donating, directing electrophilic substitution to the para position. This can complicate functionalization of the phenyl ring .
- Steric Hindrance : The substituent’s bulk may reduce accessibility to the pyrrolidine nitrogen, necessitating optimized reaction temperatures (e.g., 0–20°C for acylation) .
- Competing Pathways : In cross-coupling reactions, competing C–H activation at the pyrrolidine vs. phenyl ring requires careful ligand selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Thermal Stability : The Boc group decomposes above 150°C. Store at –20°C under inert gas (argon) to prevent degradation .
- Moisture Sensitivity : Hydrolysis of the ester or carbamate groups can occur in humid environments. Use desiccants and anhydrous solvents during handling .
- Light Sensitivity : The phenyl ring may undergo photodegradation. Use amber vials for long-term storage .
Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
Answer:
- Reproducibility Analysis : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batch variability (e.g., Pd(OAc)₂ vs. PdCl₂) across studies .
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or in situ IR spectroscopy to identify rate-limiting steps and optimize conditions .
- Byproduct Profiling : Employ LC-MS to trace side products (e.g., de-ethoxy derivatives) and adjust protecting group strategies accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
